molecular formula C15H15NO2 B556041 (R)-2-amino-3,3-diphenylpropanoic acid CAS No. 149597-91-1

(R)-2-amino-3,3-diphenylpropanoic acid

Cat. No. B556041
M. Wt: 241.28 g/mol
InChI Key: PECGVEGMRUZOML-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a source of the phenyl group, such as a Grignard reagent. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the configuration of the chiral center .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with a carboxylic acid to form an amide, or the phenyl groups could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and pKa, would be determined through experimental measurements .

Scientific Research Applications

Analytical Techniques and Applications

  • The ninhydrin reaction, a classic method for detecting amino acids and proteins, underpins a vast array of applications spanning agricultural, biomedical, environmental, and food sciences. This reaction's versatility is attributed to its ability to produce a distinctive chromophore with primary amines, facilitating the analysis of various compounds across disciplines (Friedman, 2004).
  • Hydrophilic interaction chromatography (HILIC) is highlighted for its efficacy in separating polar, weakly acidic, or basic samples, including amino acids. Its compatibility with mass spectrometry makes HILIC an increasingly popular choice for peptide, protein, and metabolite analysis (Jandera, 2011).

Biomedical Research and Applications

  • Poly(amino acid)s have garnered attention for their biocompatibility, biodegradability, and potential as drug and gene delivery vehicles. The unique AB2 structure of some amino acids, like L-lysine, facilitates the creation of branched polymers for biomedical applications, ranging from antiviral compounds to inhalable drug delivery systems (Thompson & Scholz, 2021).
  • The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) exemplifies the integration of amino acids in peptide studies for structural and dynamical analysis. Its application spans EPR spectroscopy, peptide-membrane interactions, and peptide-protein interactions, showcasing the methodological advances in using amino acid derivatives in biophysical research (Schreier et al., 2012).

Environmental and Ecological Research

  • Amino acids play crucial roles in ecological studies, particularly in understanding plant-microbe interactions and nitrogen availability in terrestrial ecosystems. The versatility of plants in utilizing organic nitrogen, including amino acids, is critical in ecosystems where microbial activity provides a significant source of nitrogen (Lipson & Näsholm, 2001).

Safety And Hazards

The safety and hazards associated with the compound would be determined through toxicological studies. This could include testing for effects such as skin irritation, eye irritation, and toxicity if ingested .

Future Directions

Future research could involve studying the compound’s potential uses, such as its potential as a pharmaceutical drug or its use in chemical synthesis .

properties

IUPAC Name

(2R)-2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-3,3-diphenylpropanoic acid

CAS RN

149597-91-1
Record name beta-Phenyl-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-PHENYL-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2JAP020MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.